molecular formula C5H10O2S B017891 Methyl 2-methyl-2-sulfanylpropanoate CAS No. 87123-08-8

Methyl 2-methyl-2-sulfanylpropanoate

Cat. No. B017891
CAS RN: 87123-08-8
M. Wt: 134.2 g/mol
InChI Key: VLBKKPXFGMZCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to methyl 2-methyl-2-sulfanylpropanoate involves various chemical reactions that aim to introduce the sulfanyl group into the molecule. For instance, photoredox-catalyzed cascade annulation has been used to synthesize benzothiophenes and benzoselenophenes from methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides, showing the versatility of sulfanyl-containing compounds in synthesis reactions (Yan et al., 2018).

Molecular Structure Analysis

The molecular structure and electron-density distribution of bis(methylene)-λ4 -sulfane, a compound related to methyl 2-methyl-2-sulfanylpropanoate, have been analyzed through single-crystal X-ray diffraction. This analysis revealed a bent C=S=C geometry, highlighting the unique structural features of sulfanyl-containing compounds (Sugamata et al., 2018).

Chemical Reactions and Properties

Sulfanyl-containing compounds participate in various chemical reactions, including photoredox-catalyzed processes that lead to the formation of complex structures. These reactions demonstrate the reactivity of the sulfanyl group in facilitating the synthesis of heterocyclic compounds, which can be crucial for developing pharmaceuticals and materials science applications (Yan et al., 2018).

Physical Properties Analysis

The physical properties of sulfanyl-containing compounds, including stability under atmospheric conditions and reaction to elevated temperatures, are significant for their storage and application in various chemical processes. For example, bis(methylene)-λ4 -sulfane exhibits extraordinary stability under atmospheric conditions and even at elevated temperatures, which is essential for its practical applications (Sugamata et al., 2018).

Chemical Properties Analysis

The chemical properties of methyl 2-methyl-2-sulfanylpropanoate derivatives, such as reactivity, electronic structure, and potential as bioactive agents, are explored through various analytical methods, including density functional theory (DFT) computations and molecular docking studies. These analyses help in understanding the interaction mechanisms and potential applications of these compounds in biological systems (Murugavel et al., 2016).

Scientific Research Applications

Antimicrobial Properties

Methyl 2-methyl-2-sulfanylpropanoate exhibits potent and selective activities against the gastric pathogen Helicobacter pylori. The compound has shown promising results as an anti-H. pylori agent with low minimal inhibition concentrations against various clinically relevant H. pylori strains, including those resistant to traditional treatments. Additionally, it displayed minimal activity against a range of other microorganisms, indicating its specificity and potential as a novel treatment option (Carcanague et al., 2002).

Synthesis of Pharmaceutical Compounds

The compound has been utilized in the synthesis of pharmaceutical compounds. For instance, methyl 2-arylpropanoates, which possess anti-inflammatory and analgesic activities, have been synthesized via the reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base. These compounds play a significant role in pharmaceutical development, offering a pathway for the creation of nonsteroidal anti-inflammatory drugs (Yamauchi et al., 1987).

Optical Activity in Synthesis

The compound is part of a synthesis process for optically active 2-fluoropropanoic acid and its analogs. The high enantiomeric purity of these compounds is essential for various applications in the synthesis of bioactive molecules, potentially impacting the development of new drugs and therapeutic agents (Fritz-Langhals & Schu¨tz, 1993).

Structural and Conformational Studies

In the realm of structural chemistry, methyl 2-methyl-2-sulfanylpropanoate derivatives, like captopril and its dimer captopril disulfide, have been studied for their structural and conformational properties. These studies provide insights into the molecular geometries and potential interactions in the crystalline form, contributing to our understanding of drug design and the behavior of pharmaceutical compounds under various conditions (Bojarska et al., 2015).

Chemical Transformations and Catalysis

Methyl 2-methyl-2-sulfanylpropanoate is involved in chemical transformations and catalytic processes. For example, it's part of the Baylis-Hillman reaction for synthesizing methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. Such reactions are crucial in organic synthesis, providing pathways to various organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Basavaiah et al., 2000).

properties

IUPAC Name

methyl 2-methyl-2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(2,8)4(6)7-3/h8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBKKPXFGMZCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70557096
Record name Methyl 2-methyl-2-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2-sulfanylpropanoate

CAS RN

87123-08-8
Record name Methyl 2-methyl-2-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70557096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2-METHYL-2-SULFANYLPROPANOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2-sulfanylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-2-sulfanylpropanoate
Reactant of Route 3
Methyl 2-methyl-2-sulfanylpropanoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-2-sulfanylpropanoate
Reactant of Route 5
Methyl 2-methyl-2-sulfanylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-2-sulfanylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.